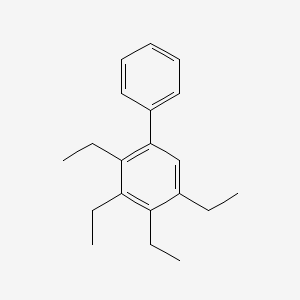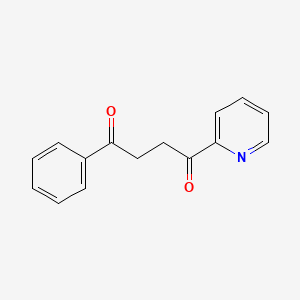![molecular formula C11H12N2OS3 B14490511 5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione CAS No. 65894-89-5](/img/structure/B14490511.png)
5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a dithiazole ring, which is a five-membered ring containing two sulfur atoms and one nitrogen atom, along with a thione group and a hydroxy-phenylpropylamino substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-phenylpropylamine with carbon disulfide and an oxidizing agent to form the dithiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted dithiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The dithiazole ring and thione group play crucial roles in these interactions, often forming hydrogen bonds or coordinating with metal ions in the active sites of enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Labetalol: A compound with a similar hydroxy-phenylpropylamino structure but different functional groups.
Dilevalol: A stereoisomer of labetalol with similar pharmacological properties.
3-Phenylpropylamine: A simpler compound with a related phenylpropylamine structure.
Uniqueness
5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione is unique due to the presence of the dithiazole ring and thione group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
65894-89-5 |
|---|---|
Formule moléculaire |
C11H12N2OS3 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
5-[(1-hydroxy-3-phenylpropyl)amino]-1,2,4-dithiazole-3-thione |
InChI |
InChI=1S/C11H12N2OS3/c14-9(12-10-13-11(15)17-16-10)7-6-8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,13,15) |
Clé InChI |
ALORNKLHRSCUKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(NC2=NC(=S)SS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(tert-Butylperoxy)methyl]-N-ethylaniline](/img/structure/B14490428.png)
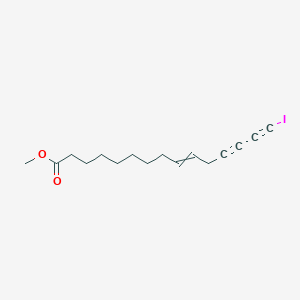

![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
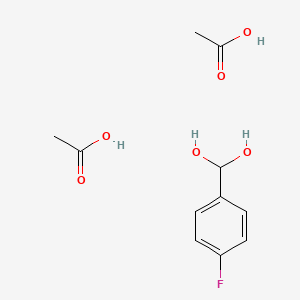

![3-[2-(Anthracen-9-YL)ethenyl]-9-ethyl-9H-carbazole](/img/structure/B14490467.png)
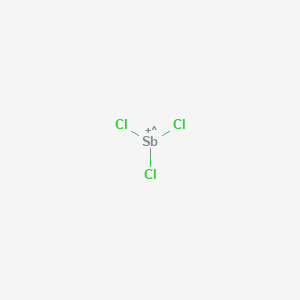

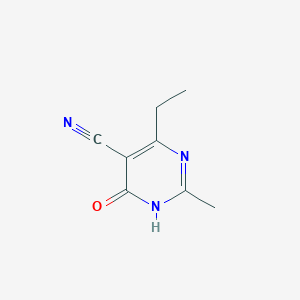

![9-Ethyl-9-azabicyclo[6.1.0]non-4-ene](/img/structure/B14490486.png)
